

### Long-Term Virologic Suppression with Doravirine-Based Regimens: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Doravirine |           |
| Cat. No.:            | B607182    | Get Quote |

**Doravirine**, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated sustained efficacy in maintaining long-term virologic suppression in adults with HIV-1 infection. This guide provides a comprehensive comparison of **Doravirine**-based regimens with other established antiretroviral therapies, supported by data from pivotal clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **Doravirine**'s performance.

#### **Comparative Efficacy in Treatment-Naïve Adults**

Clinical trials in treatment-naïve individuals have established the non-inferiority, and in some aspects, superiority of **Doravirine**-based regimens compared to standard-of-care treatments.

## Doravirine vs. Efavirenz-Based Regimen (DRIVE-AHEAD Trial)

The DRIVE-AHEAD trial, a phase 3, multicenter, double-blind, non-inferiority study, compared a fixed-dose combination of **Doravirine**/Lamivudine/Tenofovir Disoproxil Fumarate (DOR/3TC/TDF) to Efavirenz/Emtricitabine/Tenofovir Disoproxil Fumarate (EFV/FTC/TDF) in treatment-naïve adults with HIV-1.[1][2]

Long-Term Virologic Suppression Rates (HIV-1 RNA <50 copies/mL)



| Timepoint | DOR/3TC/TDF | EFV/FTC/TDF | Treatment<br>Difference (95% CI) |
|-----------|-------------|-------------|----------------------------------|
| Week 48   | 84%         | 81%         | 3.5% (-2.0 to 9.0)               |
| Week 96   | 77.5%       | 73.6%       | 3.8% (-2.4 to 10.0)              |

Data sourced from the DRIVE-AHEAD trial results.[1][3]

At 96 weeks, the DOR/3TC/TDF regimen maintained a high rate of virologic suppression, demonstrating non-inferiority to the EFV/FTC/TDF regimen.[1][4] Notably, the **Doravirine** arm exhibited a more favorable safety profile, with significantly fewer neuropsychiatric adverse events such as dizziness and sleep disorders.[1][3] Furthermore, patients receiving the **Doravirine**-based regimen did not experience the increases in fasting LDL and non-HDL cholesterol that were observed in the efavirenz group.[1][2]

## Doravirine vs. Ritonavir-Boosted Darunavir (DRIVE-FORWARD Trial)

The DRIVE-FORWARD study, a randomized, double-blind, non-inferiority phase 3 trial, evaluated the efficacy and safety of **Doravirine** against ritonavir-boosted darunavir, both administered with two nucleoside reverse transcriptase inhibitors (NRTIs), in treatment-naïve adults with HIV-1.[5][6]

Long-Term Virologic Suppression Rates (HIV-1 RNA <50 copies/mL)

| Timepoint | Doravirine + 2<br>NRTIs | Darunavir/ritonavir<br>+ 2 NRTIs | Treatment Difference (95% CI) |
|-----------|-------------------------|----------------------------------|-------------------------------|
| Week 48   | 84%                     | 80%                              | 3.9% (-1.6 to 9.4)            |
| Week 96   | 73%                     | 66%                              | 7.1% (0.5 to 13.7)            |

Data sourced from the DRIVE-FORWARD trial results.[6][7]

After nearly two years of follow-up, a higher percentage of participants in the **Doravirine** group achieved virologic suppression compared to the darunavir/ritonavir group.[6][7] The lipid profile



also favored the **Doravirine** arm, with modest decreases in LDL cholesterol compared to increases in the protease inhibitor arm.[7]

# Efficacy in Virologically Suppressed Adults (DRIVE-SHIFT Trial)

The DRIVE-SHIFT trial, a phase 3, randomized, open-label study, assessed the efficacy and safety of switching from a stable antiretroviral regimen to the fixed-dose combination of DOR/3TC/TDF in adults with HIV-1 who had been virologically suppressed for at least six months and had no history of virologic failure.[8][9] Participants were randomized to either switch immediately or after a 24-week delay.

Virologic Suppression Rates After Switching to DOR/3TC/TDF

| Timepoint                          | Immediate Switch Group | Delayed Switch Group |
|------------------------------------|------------------------|----------------------|
| Week 144 (HIV-1 RNA <50 copies/mL) | 80.1%                  | 83.7%                |
| Week 144 (HIV-1 RNA ≥50 copies/mL) | 2.7%                   | 4.8%                 |

Data sourced from the DRIVE-SHIFT trial results using the FDA Snapshot approach.[8][9]

The 144-week data from the DRIVE-SHIFT trial demonstrate that switching to a DOR/3TC/TDF regimen is an effective and well-tolerated option for maintaining long-term viral suppression in individuals considering a change in therapy.[8][9] The study also highlighted a favorable safety profile and improved lipid profiles after switching to the **Doravirine**-based regimen.[8][9] An open-label extension of the DRIVE-FORWARD and DRIVE-AHEAD trials further supported these findings, showing that virologic suppression was maintained through 192 weeks in patients who either continued on **Doravirine** or switched to it from a comparator regimen.[10]

# Experimental Protocols DRIVE-AHEAD Trial Methodology

• Study Design: A phase 3, multicenter, double-blind, non-inferiority trial.[1][2]



- Participants: Antiretroviral treatment-naïve adults with HIV-1 RNA levels of 1000 copies/mL or higher.[1][2]
- Randomization: Participants were randomized on a 1:1 basis to receive either a daily fixed-dose tablet of DOR (100 mg)/3TC (300 mg)/TDF (300 mg) or EFV (600 mg)/FTC (200 mg)/TDF (300 mg).[1][2]
- Primary Efficacy Endpoint: The proportion of participants with HIV-1 RNA levels below 50 copies/mL at week 48, with a pre-defined non-inferiority margin of 10%. A key secondary endpoint was this proportion at week 96.[1][5]

#### **DRIVE-FORWARD Trial Methodology**

- Study Design: A randomized, controlled, double-blind, multicenter, non-inferiority, phase 3 study.[5][6]
- Participants: Adults aged 18 years or older with HIV-1 infection who were naïve to antiretroviral therapy, with a plasma HIV-1 RNA concentration of 1000 copies per mL or higher at screening, and no known resistance to the study drugs.[5]
- Randomization: Participants were randomly assigned (1:1) to receive either **Doravirine** (100 mg per day) or ritonavir-boosted darunavir (100 mg ritonavir and 800 mg darunavir per day).
   Both were administered with investigator-selected NRTIs (emtricitabine and tenofovir disoproxil fumarate or abacavir and lamivudine).[5]
- Primary Efficacy Endpoint: The proportion of participants with a plasma HIV-1 RNA concentration of less than 50 copies per mL at week 48. A key secondary endpoint was this proportion at week 96.[5][6]

#### **DRIVE-SHIFT Trial Methodology**

- Study Design: A phase 3, randomized, open-label trial.[8][9]
- Participants: Adults with HIV-1 who had been virologically suppressed for at least 6 months
  on a stable antiretroviral regimen and had no prior history of virologic failure.[8][9]
- Randomization: Participants were randomized to switch to a once-daily regimen of DOR/3TC/TDF either at day 1 (immediate switch group) or at week 24 (delayed switch



group).[9][11]

• Primary Efficacy Endpoint: To demonstrate the non-inferiority of switching to DOR/3TC/TDF compared to continuing the baseline regimen in maintaining virologic suppression. Long-term efficacy and safety were assessed through week 144.[8][12]

### **Visualized Pathways and Workflows**



Click to download full resolution via product page

Caption: Mechanism of action of **Doravirine** as a non-nucleoside reverse transcriptase inhibitor.





Click to download full resolution via product page

Caption: Generalized workflow of a randomized controlled clinical trial for an HIV regimen.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. academic.oup.com [academic.oup.com]
- 2. Doravirine/Lamivudine/Tenofovir Disoproxil Fumarate (TDF) Versus
   Efavirenz/Emtricitabine/TDF in Treatment-naive Adults With Human Immunodeficiency Virus
   Type 1 Infection: Week 96 Results of the Randomized, Double-blind, Phase 3 DRIVE AHEAD Noninferiority Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. LB1. Doravirine/Lamivudine/Tenofovir DF Continues to Be NonInferior to Efavirenz/Emtricitabine/Tenofovir DF in Treatment-Naïve Adults With HIV-1 Infection: Week 96 Results of the DRIVE-AHEAD Trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 6. Doravirine versus ritonavir-boosted darunavir in antiretroviral-naive adults with HIV-1 (DRIVE-FORWARD): 96-week results of a randomised, double-blind, non-inferiority, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doravirine maintains higher rate of virological suppression over darunavir/ritonavir though 96 weeks of follow-up | aidsmap [aidsmap.com]
- 8. Brief Report: Switching to DOR/3TC/TDF Maintains HIV-1 Virologic Suppression Through Week 144 in the DRIVE-SHIFT Trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brief Report: Switching to DOR/3TC/TDF Maintains HIV-1 Virologic Suppression Through Week 144 in the DRIVE-SHIFT Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eatg.org [eatg.org]
- 11. Switch to Doravirine 2 Studies, DRIVE-SHIFT Real-Life Safety of Doravirine in Treatment-Experienced, Virologically Suppressed PLWHIV [natap.org]
- 12. iasp-pain.org [iasp-pain.org]
- To cite this document: BenchChem. [Long-Term Virologic Suppression with Doravirine-Based Regimens: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607182#long-term-virologic-suppression-rates-of-doravirine-based-regimens]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com